

# Spectroscopic Profile of Dihydroaltenuene B: A Technical Guide

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## Compound of Interest

Compound Name: Dihydroaltenuene B

Cat. No.: B1249505

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Dihydroaltenuene B**, a polyketide metabolite produced by fungi of the genus *Alternaria*. The information presented herein is intended to serve as a core resource for researchers engaged in natural product chemistry, drug discovery, and metabolomics. This document details the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic characteristics of **Dihydroaltenuene B**, alongside detailed experimental protocols for data acquisition.

## Core Spectroscopic Data

The structural elucidation of **Dihydroaltenuene B** is critically dependent on the analysis of its spectroscopic data. The following tables summarize the key quantitative data from NMR and MS analyses.

## Mass Spectrometry (MS) Data

Mass spectrometry confirms the molecular weight and elemental composition of **Dihydroaltenuene B**.

Parameter	Value	Reference
Molecular Formula	C <sub>15</sub> H <sub>18</sub> O <sub>6</sub>	[1][2][3]
Molecular Weight	294.30 g/mol	[1][2][3]
Mass Spectrum (EIMS)	m/z 294 [M] <sup>+</sup>	[1][2]

## Nuclear Magnetic Resonance (NMR) Data

<sup>1</sup>H and <sup>13</sup>C NMR data are fundamental for the structural assignment of **Dihydroaltenuene B**. The following data were reported in CDCl<sub>3</sub>.

<sup>1</sup>H NMR Spectroscopic Data (500 MHz, CDCl<sub>3</sub>)

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
3	6.28	d	2.5
5	6.37	d	2.5
1'	4.34	d	9.0
2'α	2.04	m	
2'β	1.54	m	
3'	3.90	m	
4'	4.10	m	
5'	3.59	m	
6'α	2.04	m	
6'β	1.54	m	
2'-CH <sub>3</sub>	1.22	d	6.5
4-OCH <sub>3</sub>	3.84	s	
6-OH	11.30	s	

<sup>13</sup>C NMR Spectroscopic Data (125 MHz, CDCl<sub>3</sub>)

Position	Chemical Shift (δ) ppm
1	165.7
2	101.4
3	164.2
4	97.4
5	162.7
5a	107.1
6	170.8
1'	76.9
2'	35.4
3'	70.2
4'	75.1
5'	78.1
6'	30.9
2'-CH <sub>3</sub>	21.1
4-OCH <sub>3</sub>	55.6

## Infrared (IR) Spectroscopy

Specific infrared spectral data for **Dihydroaltenuene B** is not readily available in the reviewed literature. However, based on its chemical structure, the IR spectrum is expected to exhibit characteristic absorption bands for the following functional groups:

- O-H stretching: A broad band in the region of 3500-3200 cm<sup>-1</sup> due to the hydroxyl groups.
- C-H stretching: Bands in the region of 3000-2850 cm<sup>-1</sup> corresponding to sp<sup>3</sup> hybridized C-H bonds.

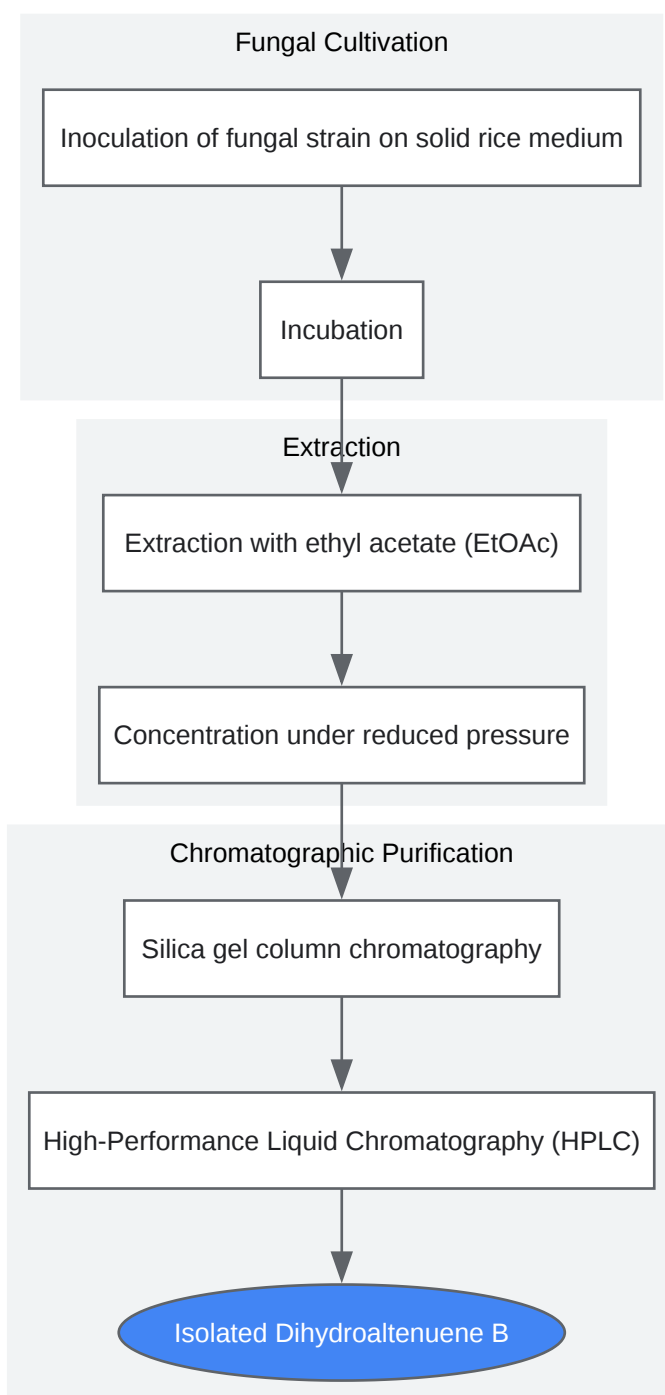
- C=O stretching: A strong absorption band around  $1715\text{ cm}^{-1}$  for the ester carbonyl group.
- C=C stretching: Absorptions in the  $1600\text{-}1400\text{ cm}^{-1}$  region due to the aromatic ring.
- C-O stretching: Bands in the  $1300\text{-}1000\text{ cm}^{-1}$  range for the ester, ether, and alcohol C-O bonds.

## Experimental Protocols

The following sections provide detailed methodologies for the isolation and spectroscopic analysis of **Dihydroaltenuene B**, based on established protocols for fungal metabolites.

### Isolation and Purification of Dihydroaltenuene B

The isolation of **Dihydroaltenuene B** typically involves the cultivation of the producing fungal strain on a suitable medium, followed by extraction and chromatographic purification.



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Caption: Workflow for the isolation of **Dihydroaltenuene B**.

## NMR Spectroscopy

High-resolution NMR spectra are acquired to determine the chemical structure of the isolated compound.

- **Sample Preparation:** Approximately 1-5 mg of purified **Dihydroaltenuene B** is dissolved in 0.5 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard.
- **Instrumentation:** Spectra are recorded on a 500 MHz (or higher) NMR spectrometer.
- $^1\text{H}$  NMR: Standard parameters are used for the acquisition of the proton spectrum.
- $^{13}\text{C}$  NMR: A proton-decoupled  $^{13}\text{C}$  NMR spectrum is acquired.
- **2D NMR:** Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish proton-proton and proton-carbon correlations, aiding in the complete structural assignment.

## Mass Spectrometry

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of **Dihydroaltenuene B**.

- **Sample Introduction:** The purified compound is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- **Ionization:** Electron ionization (EI) is a common method for this type of compound.
- **Analysis:** The mass analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ), and a detector records the abundance of each ion. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.

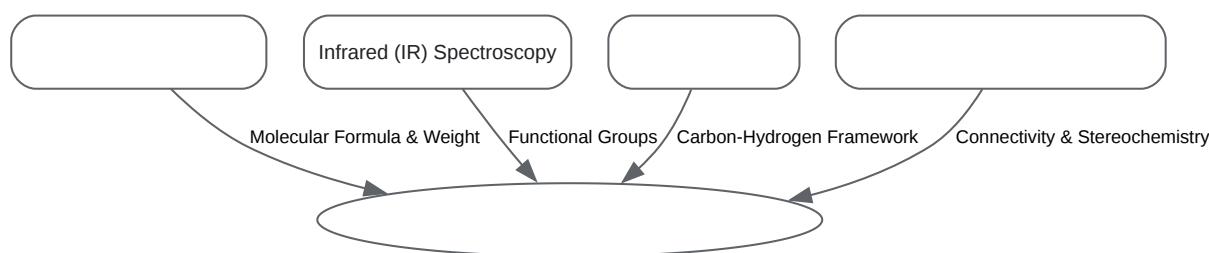
## Infrared Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

- **Sample Preparation:** A small amount of the purified compound is prepared as a thin film on a salt plate (e.g., NaCl or KBr) or mixed with KBr powder and pressed into a pellet.
- **Instrumentation:** The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
- **Data Acquisition:** The sample is scanned over the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ).

## Logical Relationships in Spectroscopic Analysis

The process of elucidating the structure of a natural product like **Dihydroaltenuene B** involves a logical workflow where data from different spectroscopic techniques are integrated.



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Caption: Integration of spectroscopic data for structure elucidation.

This guide provides a foundational understanding of the spectroscopic properties of **Dihydroaltenuene B**. The detailed data and protocols are intended to facilitate further research and application of this natural product in various scientific and developmental fields.

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## References

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